[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride
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Overview
Description
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a long-chain fatty acid ester, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride typically involves the esterification of a long-chain fatty acid with a glycerol derivative, followed by the introduction of a quaternary ammonium group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of microreactor technology can also enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Its potential antimicrobial properties are being explored for use in pharmaceuticals and as a preservative in medical formulations.
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
Mechanism of Action
The mechanism by which [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride
- [(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride
Uniqueness
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is unique due to its specific chain length and the presence of a quaternary ammonium group. This combination of features gives it distinct physicochemical properties, such as its ability to form micelles and its antimicrobial activity, which are not as pronounced in similar compounds with shorter or longer chain lengths .
Properties
Molecular Formula |
C26H52ClNO4 |
---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1 |
InChI Key |
PHBZCLBAIHWNID-GJFSDDNBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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